molecular formula C7H16N2 B3022004 (2S,5R)-1,2,5-Trimethylpiperazine CAS No. 1152367-85-5

(2S,5R)-1,2,5-Trimethylpiperazine

Cat. No.: B3022004
CAS No.: 1152367-85-5
M. Wt: 128.22
InChI Key: CDHYSFKPWCVXHZ-RQJHMYQMSA-N
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Description

(2S,5R)-1,2,5-Trimethylpiperazine is a chiral compound belonging to the piperazine family. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. The specific stereochemistry of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,5R)-1,2,5-Trimethylpiperazine typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the reaction of a suitable precursor with methylating agents under controlled conditions to introduce the methyl groups at the desired positions. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as triphenylphosphine and diethyl azodicarboxylate .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques like chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(2S,5R)-1,2,5-Trimethylpiperazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where one of the methyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or alcohols, while substitution reactions can introduce various functional groups like halides or amines.

Scientific Research Applications

(2S,5R)-1,2,5-Trimethylpiperazine has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (2S,5R)-1,2,5-Trimethylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. For instance, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S,5R)-1,2,5-Trimethylpiperazine is unique due to its specific stereochemistry and the presence of three methyl groups, which influence its chemical reactivity and biological interactions. This makes it a valuable compound for studying stereochemical effects in various chemical and biological systems.

Biological Activity

(2S,5R)-1,2,5-Trimethylpiperazine is a piperazine derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound exhibits a unique stereochemistry that may influence its interactions with various biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its piperazine ring with three methyl substituents at the 1, 2, and 5 positions. The stereochemistry is crucial as it can significantly affect the compound's pharmacodynamics and pharmacokinetics.

Property Value
Molecular FormulaC8H18N2
Molecular Weight158.25 g/mol
Melting PointNot specified
SolubilitySoluble in water

Research indicates that this compound may interact with various biological pathways:

  • Protein Kinase C (PKC) Inhibition : The compound has been identified as a potential inhibitor of certain isoforms of PKC. PKC plays a critical role in signal transduction pathways associated with cell growth and differentiation. Inhibiting PKC activity can be beneficial in treating conditions like cancer and diabetes .
  • Neurotransmitter Modulation : Some studies suggest that piperazine derivatives can modulate neurotransmitter systems, potentially offering therapeutic effects in neurological disorders. The specific effect of this compound on neurotransmitter receptors remains to be fully elucidated.

Therapeutic Applications

The biological activities of this compound suggest several therapeutic applications:

  • Diabetes Management : By inhibiting PKC beta II isoforms linked to diabetic complications, this compound may help mitigate microvascular damage associated with diabetes .
  • Cancer Treatment : The ability to inhibit tumorigenesis through modulation of PKC activity positions this compound as a candidate for cancer therapies targeting specific malignancies such as diffuse large B-cell lymphoma .

Case Studies

Several studies have highlighted the potential of this compound in various applications:

  • Diabetes Complications :
    • A study demonstrated that compounds inhibiting PKC beta II could reduce the risk of diabetic vascular complications in animal models. The findings suggest that this compound may offer similar protective effects .
  • Oncology Research :
    • In vitro studies have shown that piperazine derivatives can induce apoptosis in cancer cell lines by modulating key signaling pathways. Further research is needed to confirm the efficacy of this compound specifically .
  • Neuropharmacology :
    • Preliminary studies indicate that piperazine derivatives can affect serotonin and dopamine pathways. However, specific data on this compound's impact on these neurotransmitters is limited and warrants further investigation .

Properties

IUPAC Name

(2S,5R)-1,2,5-trimethylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c1-6-5-9(3)7(2)4-8-6/h6-8H,4-5H2,1-3H3/t6-,7+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDHYSFKPWCVXHZ-RQJHMYQMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC(CN1C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN[C@@H](CN1C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40730697
Record name (2S,5R)-1,2,5-Trimethylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40730697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1152367-85-5
Record name (2S,5R)-1,2,5-Trimethylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40730697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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